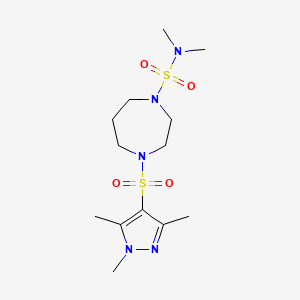
ethyl (2S)-2-(methylamino)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-(methylamino)propanoate hydrochloride could be a derivative of propanoic acid, which is a carboxylic acid. It seems to have an ethyl ester group and a methylamino group .
Molecular Structure Analysis
The molecular structure would likely include a propanoate backbone with an ethyl ester group and a methylamino group. The exact structure would depend on the locations of these groups .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, esters like ethyl propanoate can undergo reactions like hydrolysis, in which the ester bond is broken to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the exact structure of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Ethyl (2S)-2-(methylamino)propanoate hydrochloride has been utilized in various synthetic and analytical chemistry research contexts. For instance, it has been used as a starting material or intermediate in the synthesis of complex molecules with potential anticancer properties. Liu et al. (2019) designed a new heterocyclic compound using a derivative as a starting material, which showed in vitro anti-cancer activity against human gastric cancer cell lines, indicating its potential in medicinal chemistry research (Liu et al., 2019). Similarly, research into the densities and viscosities of aqueous ternary mixtures for chemical engineering applications has been conducted, showcasing its utility in understanding the physical properties of chemical mixtures (Álvarez et al., 2006).
Pharmaceutical Research
In the pharmaceutical field, this compound plays a crucial role in the development of new medications. Huansheng et al. (2013) reported on the synthesis of Dabigatran Etexilate, a notable anticoagulant, where this compound acts as a key intermediate, demonstrating its significance in drug development (Huansheng, 2013).
Corrosion Inhibition
The compound has also found applications in the field of corrosion science, where derivatives have been studied for their effectiveness in inhibiting metal corrosion, a critical area in material science and engineering. Djenane et al. (2019) synthesized new phosphonate derivatives and evaluated their corrosion inhibition efficiency, showing how modifications of the compound can lead to materials with useful industrial applications (Djenane et al., 2019).
Catalysis and Green Chemistry
In catalysis and green chemistry, research has been directed towards developing sustainable processes using this compound. For example, the bioderived acrylates from alkyl lactates study by Yee et al. (2018) explores the use of palladium-catalyzed hydroesterification, incorporating ethyl lactate to produce environmentally friendly chemicals, indicating the compound's versatility in promoting greener chemical syntheses (Yee et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (2S)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCQWWOUUVQMT-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)
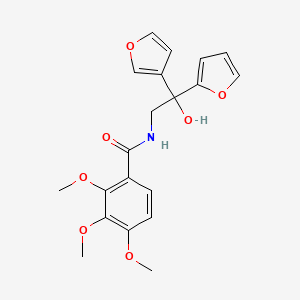
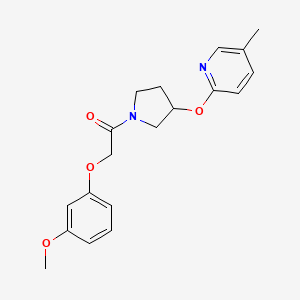
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)
![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)
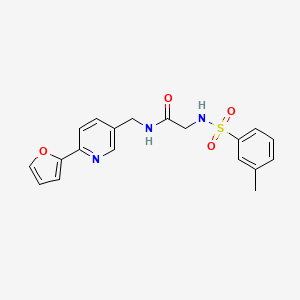
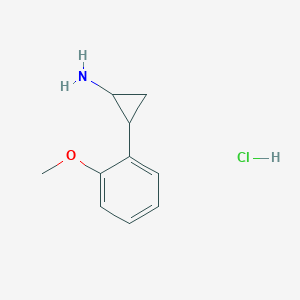
![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)
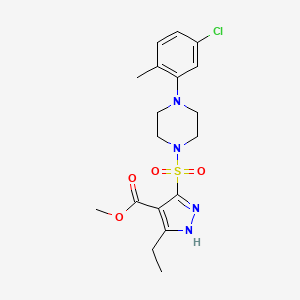
![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)
